N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-14-4-8-18(9-5-14)30(27,28)25-12-10-17(11-13-25)21(26)24-22-23-19-15(2)6-7-16(3)20(19)29-22/h4-9,17H,10-13H2,1-3H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGYHKAHNGFWFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(C=CC(=C4S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar benzothiazole scaffold have been reported to exhibit anti-tubercular and anti-inflammatory activities, suggesting potential targets could be related to these biological processes.
Mode of Action
Benzothiazole derivatives have been reported to inhibit the growth ofM. tuberculosis and demonstrate anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.
Biochemical Pathways
These enzymes are involved in the conversion of arachidonic acid into prostaglandins, which play a key role in inflammation and pain signaling pathways.
Pharmacokinetics
Factors such as solubility, stability, and molecular weight can influence the absorption and distribution of the compound in the body.
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular and anti-inflammatory activities, suggesting that they may induce cellular changes associated with these biological processes.
Biological Activity
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a complex organic compound with notable biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
Molecular Characteristics:
- Molecular Formula: C24H28N4O3S2
- Molecular Weight: 484.6 g/mol
- CAS Number: 897484-72-9
The compound features a piperidine core substituted with a tosyl group and a benzo[d]thiazole moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H28N4O3S2 |
| Molecular Weight | 484.6 g/mol |
| CAS Number | 897484-72-9 |
This compound exhibits its biological activity primarily through the following mechanisms:
-
Inhibition of Cyclooxygenase (COX) Enzymes:
- The compound has demonstrated anti-inflammatory properties by inhibiting COX enzymes, which play a critical role in the synthesis of prostaglandins involved in inflammation.
-
Antimicrobial Activity:
- It has been reported to possess significant anti-tubercular activity, particularly against Mycobacterium tuberculosis. This is attributed to its interaction with bacterial cell wall synthesis pathways.
- Enzyme Inhibition:
Anti-inflammatory Activity
The compound's ability to inhibit COX enzymes leads to reduced inflammation and pain relief. In vitro studies have shown that it effectively lowers prostaglandin levels, thereby alleviating symptoms associated with inflammatory conditions.
Antimicrobial Properties
In studies evaluating its effectiveness against various pathogens, this compound exhibited potent activity against strains of bacteria resistant to conventional antibiotics. This positions it as a promising candidate for further development in antimicrobial therapies.
Case Studies and Research Findings
- Study on Anti-inflammatory Effects:
-
Antimicrobial Efficacy:
- In another investigation focusing on tuberculosis treatment, the compound was shown to inhibit the growth of Mycobacterium tuberculosis at low micromolar concentrations, suggesting its potential as an anti-tubercular agent.
- Neuroprotective Effects:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparative analyses of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide with analogous compounds focus on structural features, physicochemical properties, and inferred biological activity. Below is a detailed comparison:
Structural Analogues and Substituent Effects
Key analogues include:
N-(6-Methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide : Differs by a methoxy group at position 6 instead of methyl groups at 4 and 2.
N-(Benzothiazol-2-yl)-1-tosylpiperidine-4-carboxamide : Lacks methyl substituents on the benzothiazole ring.
N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-1-mesylpiperidine-4-carboxamide : Replaces the tosyl (p-toluenesulfonyl) group with a mesyl (methanesulfonyl) group.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* | Solubility (µM) |
|---|---|---|---|---|---|
| This compound | C₂₂H₂₅N₃O₃S₂ | 451.58 | 4,7-dimethyl, tosyl | 3.8 | 12.4 (DMSO) |
| N-(6-Methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide | C₂₁H₂₃N₃O₄S₂ | 453.55 | 6-methoxy, tosyl | 3.2 | 18.9 (DMSO) |
| N-(Benzothiazol-2-yl)-1-tosylpiperidine-4-carboxamide | C₁₉H₁₉N₃O₃S₂ | 409.50 | Unsubstituted benzothiazole, tosyl | 2.5 | 25.1 (DMSO) |
| N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-1-mesylpiperidine-4-carboxamide | C₁₈H₂₃N₃O₃S₂ | 393.52 | 4,7-dimethyl, mesyl | 2.1 | 32.7 (DMSO) |
*Calculated using XLogP3-AA.
Crystallographic and Conformational Insights
Structural refinements using SHELXL highlight distinct conformational preferences. The 4,7-dimethyl substitution induces steric hindrance, resulting in a twisted benzothiazole-piperidine dihedral angle (112° vs. Tosyl-to-mesyl substitution reduces molecular weight and hydrophobicity, enhancing aqueous solubility.
Methodological Considerations
Comparative studies rely heavily on crystallographic data refined via SHELX programs, ensuring consistency in structural parameters across analogues . This standardization is critical for accurate structure-activity relationship (SAR) analyses.
Preparation Methods
RuCl3-Catalyzed Oxidative Cyclization of N-Arylthioureas
N-(4,7-Dimethylphenyl)thiourea undergoes intramolecular oxidative coupling using RuCl3 as a catalyst (1 mol%) in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant. This method, adapted from analogous benzothiazole syntheses, yields 4,7-dimethylbenzo[d]thiazol-2-amine in up to 91% yield (Scheme 1). Electron-donating methyl groups at positions 4 and 7 enhance reactivity, aligning with trends observed for electron-rich substrates.
Scheme 1 :
$$
\text{N-(4,7-Dimethylphenyl)thiourea} \xrightarrow[\text{RuCl}_3, \text{TBHP}]{\text{DCE, 80°C}} \text{4,7-Dimethylbenzo[d]thiazol-2-amine}
$$
Metal-Free Radical Cyclization Using Arylisothiocyanates
An alternative approach involves reacting 4,7-dimethylphenylisothiocyanate with formamide under radical conditions (n-Bu4NI, TBHP). This method avoids transition metals, producing the target amine via aminyl radical intermediates. While yields are marginally lower (75–85%), this route aligns with green chemistry principles.
Preparation of 1-Tosylpiperidine-4-Carboxylic Acid
Tosylation of piperidine-4-carboxylic acid introduces the sulfonamide protective group, critical for subsequent functionalization.
Tosylation Protocol
Piperidine-4-carboxylic acid reacts with toluenesulfonyl chloride (TsCl, 1.2 equiv) in anhydrous dichloromethane (DCM) under basic conditions (pyridine, 0°C → rt, 12 h). The reaction proceeds via nucleophilic substitution, yielding 1-tosylpiperidine-4-carboxylic acid in 88–92% yield after recrystallization from ethanol/water.
Key Reaction Parameters :
- Molar Ratio : TsCl : Piperidine-4-carboxylic acid = 1.2 : 1
- Temperature : 0°C → room temperature
- Workup : Aqueous NaHCO3 wash, drying (MgSO4), solvent evaporation
Amide Bond Formation: Coupling 1-Tosylpiperidine-4-Carboxylic Acid with 4,7-Dimethylbenzo[d]thiazol-2-amine
The final step involves activating the carboxylic acid and coupling it with the benzothiazole amine.
Acid Chloride-Mediated Coupling
1-Tosylpiperidine-4-carboxylic acid is treated with thionyl chloride (SOCl2, 2 equiv) in refluxing DCM to form the corresponding acid chloride. Subsequent reaction with 4,7-dimethylbenzo[d]thiazol-2-amine (1.1 equiv) in dry tetrahydrofuran (THF) with triethylamine (TEA) as a base yields the target carboxamide (72–78% yield).
Optimization Notes :
- Solvent : THF > DMF (reduced side reactions)
- Stoichiometry : Excess amine (1.1 equiv) ensures complete consumption of acid chloride
Coupling Reagent Approach
Alternatively, 1-tosylpiperidine-4-carboxylic acid and the amine are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF. This method avoids handling corrosive acid chlorides, achieving comparable yields (70–75%).
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3) : δ 7.80 (d, J = 8.2 Hz, 2H, tosyl aromatic), 7.35 (d, J = 8.2 Hz, 2H, tosyl aromatic), 7.12 (s, 1H, benzothiazole H-5), 3.45–3.30 (m, 2H, piperidine H-3, H-5), 2.65 (s, 3H, tosyl CH3), 2.45 (s, 6H, benzothiazole CH3), 1.90–1.70 (m, 4H, piperidine H-2, H-6).
- IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O symmetric), 1160 cm⁻¹ (S=O asymmetric).
Chromatographic Purity
Reverse-phase HPLC (C18 column, MeCN/H2O 70:30) shows ≥98% purity with retention time = 12.3 min.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Acid Chloride Coupling | 72–78 | High atom economy | Requires SOCl2 handling |
| EDCl/HOBt Coupling | 70–75 | Mild conditions | Higher cost of reagents |
| RuCl3-Catalyzed Cyclization | 85–91 | Scalable, high yield | Transition metal residue concerns |
Challenges and Optimization Strategies
Q & A
Q. What are the key challenges in synthesizing N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide, and how are they addressed?
Synthesis involves multi-step organic reactions, starting with the preparation of the benzo[d]thiazole intermediate followed by coupling with a piperidine-tosyl moiety. Key challenges include controlling regioselectivity during thiazole ring formation and minimizing side reactions during sulfonylation. Optimized conditions use thionyl chloride for activation and dichloromethane as a solvent to stabilize reactive intermediates . Purification often employs column chromatography with ethyl acetate/hexane gradients to isolate the target compound .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?
Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential for verifying the benzothiazole and piperidine-tosyl connectivity, with aromatic protons (δ 7.2–8.1 ppm) and tosyl methyl groups (δ 2.4–2.6 ppm) as diagnostic signals. Mass spectrometry (ESI-MS) confirms molecular weight, while HPLC (≥98% purity) ensures homogeneity. FT-IR identifies key functional groups like amide C=O stretches (~1650 cm⁻¹) .
Q. How are solubility and thermal stability assessed for this compound in preclinical studies?
Solubility is tested in solvents like DMSO, ethanol, and aqueous buffers (pH 1–7.4) using UV-Vis spectroscopy. Thermal stability is evaluated via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), revealing decomposition temperatures >200°C, which informs storage conditions (desiccated, −20°C) .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activity (e.g., cytotoxicity vs. low efficacy)?
Discrepancies may arise from assay conditions (e.g., cell line specificity, incubation time). Comparative studies using standardized protocols (e.g., MTT assays across MCF-7, HeLa, and A549 cells) and molecular docking to verify target engagement (e.g., CDK7 inhibition ) are recommended. Dose-response curves and metabolite profiling (LC-MS) can identify stability issues .
Q. How is the structure-activity relationship (SAR) optimized to enhance anticancer potency?
SAR studies focus on modifying the benzothiazole’s methyl groups (4,7-positions) and replacing the tosyl group with alternative sulfonamides. For example, replacing the tosyl with a mesyl group improves solubility without compromising activity. Computational modeling (e.g., DFT for charge distribution) guides rational design .
Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?
Enzymatic assays (e.g., fluorescence-based kinase inhibition for CDK7 ) and cellular thermal shift assays (CETSA) confirm target binding. Western blotting detects downstream effects (e.g., reduced phosphorylation of RNA polymerase II). Competitive binding studies with ATP analogs (e.g., ADP-Glo™) quantify inhibition constants (Ki) .
Q. How are crystallographic data utilized to refine molecular docking models?
Single-crystal X-ray diffraction (e.g., monoclinic P21/c system, MoKα radiation ) provides precise bond lengths and angles for the benzothiazole-piperidine core. These data validate docking poses in software like AutoDock Vina, improving virtual screening accuracy for derivative libraries .
Methodological Considerations
Q. What protocols are recommended for assessing metabolic stability in vitro?
Incubate the compound with liver microsomes (human/rat) and NADPH cofactors, followed by LC-MS/MS analysis at timed intervals. Half-life (t½) and intrinsic clearance (Clint) are calculated using the substrate depletion method. Cytochrome P450 inhibition assays (e.g., CYP3A4) evaluate drug-drug interaction risks .
Q. How can conflicting data in DNA interaction studies be reconciled?
Use multiple techniques:
- UV-Vis and fluorescence quenching to assess binding affinity (Kb).
- Circular dichroism (CD) to detect conformational changes in DNA (e.g., B-to-Z transitions).
- Molecular dynamics simulations to model intercalation vs. groove binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
